molecular formula C18H14N2O2 B5759128 N'-(diphenylmethylene)-2-furohydrazide

N'-(diphenylmethylene)-2-furohydrazide

Cat. No. B5759128
M. Wt: 290.3 g/mol
InChI Key: AHLWFTZMPBQQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(diphenylmethylene)-2-furohydrazide (abbreviated as DPFH) is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. DPFH belongs to the class of hydrazones and is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Mechanism of Action

The mechanism of action of N'-(diphenylmethylene)-2-furohydrazide is not fully understood, but it is believed to involve multiple pathways. N'-(diphenylmethylene)-2-furohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N'-(diphenylmethylene)-2-furohydrazide also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Furthermore, N'-(diphenylmethylene)-2-furohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N'-(diphenylmethylene)-2-furohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory markers such as TNF-α, IL-6, and COX-2. N'-(diphenylmethylene)-2-furohydrazide also exhibits potent antioxidant activity by reducing oxidative stress and scavenging free radicals. Moreover, N'-(diphenylmethylene)-2-furohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N'-(diphenylmethylene)-2-furohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N'-(diphenylmethylene)-2-furohydrazide is also soluble in a wide range of solvents, which makes it suitable for various assays. However, there are also limitations to using N'-(diphenylmethylene)-2-furohydrazide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its pharmacological properties. Moreover, the toxicity profile of N'-(diphenylmethylene)-2-furohydrazide has not been fully evaluated, which limits its potential clinical applications.

Future Directions

There are several future directions for the research on N'-(diphenylmethylene)-2-furohydrazide. One potential area of research is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to evaluate its potential as an adjuvant therapy for cancer treatment. Furthermore, the development of novel derivatives of N'-(diphenylmethylene)-2-furohydrazide with improved pharmacological properties is also an area of interest. Overall, the research on N'-(diphenylmethylene)-2-furohydrazide has the potential to lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N'-(diphenylmethylene)-2-furohydrazide involves the reaction between furoylhydrazine and benzophenone in the presence of a catalyst such as acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired product using sodium borohydride. The yield of N'-(diphenylmethylene)-2-furohydrazide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

N'-(diphenylmethylene)-2-furohydrazide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor effects. N'-(diphenylmethylene)-2-furohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N'-(diphenylmethylene)-2-furohydrazide also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, N'-(diphenylmethylene)-2-furohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N-(benzhydrylideneamino)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-18(16-12-7-13-22-16)20-19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLWFTZMPBQQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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